6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide
Description
This compound features a pyridine-3-carboxamide core linked via an ethyl chain to a 2,4-dioxo-1,3-thiazolidin-3-yl moiety substituted with a 3,4-dichlorophenyl methylidene group. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
6-chloro-N-[2-[5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O3S/c19-12-3-1-10(7-13(12)20)8-14-17(26)24(18(27)28-14)6-5-22-16(25)11-2-4-15(21)23-9-11/h1-4,7-9H,5-6H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMZPUQILVBVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCNC(=O)C3=CN=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyridine ring
- A thiazolidine moiety
- A dichlorophenyl group
This structural diversity suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of thiazolidine compounds often exhibit anticancer activity. The presence of the thiazolidine ring in this compound may contribute to its cytotoxic effects against cancer cell lines. For instance, studies have shown that similar thiazolidine derivatives inhibit cell proliferation in various cancer models, suggesting that the compound may have comparable effects.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 1.61 | Apoptosis induction |
| Compound B | MV4-11 | 0.3 | MEK/ERK pathway inhibition |
| 6-chloro... | TBD | TBD | TBD |
Anti-inflammatory Effects
In addition to anticancer properties, compounds containing thiazolidine structures have been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism by which these compounds exert their anti-inflammatory actions.
Case Study: COX Inhibition
A recent study demonstrated that similar thiazolidine derivatives showed significant inhibition of COX-II activity. The compound's structural features may enhance its binding affinity to COX enzymes, leading to reduced inflammation in animal models.
The proposed mechanisms through which 6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide exerts its biological activity include:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit kinases and other enzymes critical for cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Interference with MAPK/ERK signaling pathways has been observed in related compounds.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazolidine derivatives. These investigations reveal that modifications in the chemical structure can significantly affect their biological activity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased cytotoxicity |
| Chlorine substitution | Enhanced enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Analysis
The following table summarizes key structural differences and inferred physicochemical properties:
Pharmacological and Physicochemical Implications
Electron-Withdrawing Effects
- The target compound ’s 3,4-dichlorophenyl group provides balanced electron-withdrawing effects, optimizing receptor binding without excessive hydrophobicity. In contrast, the trimethoxyphenyl analog relies on electron-donating methoxy groups, which may reduce binding affinity to targets requiring halogen interactions.
Conformational Rigidity
- The thiazolidinone ring in the target compound and its trimethoxyphenyl analog imposes structural rigidity, favoring entropic gains upon target binding. The oxadiazole-thiophene system , while rigid, may limit solubility due to reduced polarity.
Solubility and Bioavailability
- The dihydropyridine derivative ’s reduced aromaticity could improve solubility but may compromise stability under physiological conditions.
- The trifluoromethyl group significantly increases lipophilicity, likely enhancing blood-brain barrier penetration but risking accumulation in lipid-rich tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
